Cas no 1806945-65-2 (Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate)

Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate is a halogenated pyridine derivative with a versatile structure, featuring reactive chloromethyl and difluoromethyl substituents. Its ester functionality enhances solubility in organic solvents, facilitating further synthetic modifications. The presence of multiple halogen atoms makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly for constructing heterocyclic frameworks. The difluoromethyl group can impart metabolic stability and lipophilicity to derived compounds. This compound is suitable for nucleophilic substitution, cross-coupling, or cyclization reactions, offering flexibility in designing advanced molecules. Its stability under standard storage conditions ensures reliable handling in industrial and research applications.
Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate structure
1806945-65-2 structure
Product Name:Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate
CAS No:1806945-65-2
MF:C10H9Cl2F2NO2
MW:284.086767911911
CID:4874012
Update Time:2025-06-07

Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate
    • Inchi: 1S/C10H9Cl2F2NO2/c1-2-17-10(16)5-3-6(12)8(9(13)14)15-7(5)4-11/h3,9H,2,4H2,1H3
    • InChI Key: UDYGIZSFOKPWKQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OCC)C(CCl)=NC=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.2

Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029044798-250mg
Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate
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$979.20 2022-03-31
Alichem
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Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate
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Additional information on Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate

Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806945-65-2): A Comprehensive Overview

Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1806945-65-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and difluoromethyl substituents, along with a chloromethyl group, provides a rich scaffold for further chemical modifications, making it a versatile building block in drug discovery and development.

The Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate molecule belongs to the pyridine class of heterocyclic compounds, which are widely recognized for their pharmacological properties. Pyridines serve as key structural motifs in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The specific arrangement of substituents in this compound not only enhances its reactivity but also influences its biological activity, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability and binding affinity. The 2-(difluoromethyl) moiety in Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate contributes to this property, potentially enhancing the compound's bioavailability and efficacy. This feature aligns with the current trend in medicinal chemistry towards the design of more potent and selective drug candidates.

The 3-chloro and 6-(chloromethyl) substituents further enhance the synthetic utility of this compound. Chloro groups are well-known for their ability to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The chloromethyl group, on the other hand, provides a site for further functionalization, allowing for the introduction of additional pharmacophores or linking groups. These features make Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate a valuable asset in the synthesis of complex molecular architectures.

Recent studies have highlighted the potential of Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its use in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The combination of chloro and difluoromethyl groups in this compound has been shown to improve binding affinity to target enzymes, leading to more effective inhibition. Additionally, the presence of a carboxylate ester group provides a handle for further derivatization, allowing for the optimization of pharmacokinetic properties.

The pharmaceutical industry has also shown interest in this compound due to its potential application in the synthesis of antiviral drugs. Pyridine derivatives have been extensively studied for their ability to interfere with viral replication mechanisms. The unique structural features of Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate make it an ideal candidate for designing new antiviral agents that can overcome existing drug resistance mechanisms.

In addition to its pharmaceutical applications, Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate has been explored in agrochemical research. The presence of multiple reactive sites allows for the synthesis of compounds with potential herbicidal and pesticidal properties. By leveraging its structural versatility, scientists have developed novel agrochemicals that offer improved efficacy and environmental safety.

The synthesis of Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps include chlorination reactions, introduction of difluoromethylation at the 2-position, and esterification at the 5-position carboxylic acid group. These synthetic strategies require careful optimization to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve selective functionalization at multiple sites within the molecule.

The characterization of Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate has been extensively studied using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in determining its molecular structure and confirming the presence of expected functional groups. Mass spectrometry (MS) has also been employed to verify its molecular weight and fragmentation patterns. Additionally, X-ray crystallography has provided insights into its solid-state structure, confirming its geometric arrangement and stereochemistry.

The physicochemical properties of Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate have been thoroughly investigated to understand its behavior under different conditions. Solubility studies have revealed that it exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate but is poorly soluble in water. This property is important for formulating solutions or suspensions for various applications.

In conclusion, Ethyl 3-chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806945-65-2) is a highly versatile compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its importance as a building block for future drug development efforts.

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